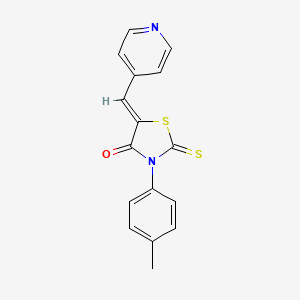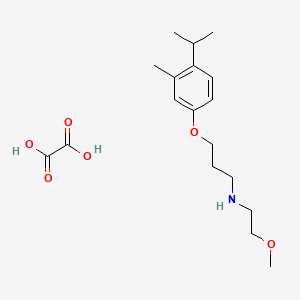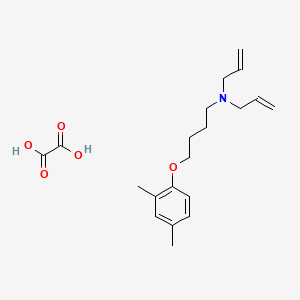![molecular formula C17H28N2O5 B4005992 N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005992.png)
N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
概要
説明
N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.
科学的研究の応用
N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N’-[3-(2-methylphenoxy)propyl]ethane-1,2-diamine
- N’-[3-(2-ethylphenoxy)propyl]ethane-1,2-diamine
- N’-[3-(2-isopropylphenoxy)propyl]ethane-1,2-diamine
Uniqueness
N’-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
特性
IUPAC Name |
N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.C2H2O4/c1-3-13(2)14-7-4-5-8-15(14)18-12-6-10-17-11-9-16;3-1(4)2(5)6/h4-5,7-8,13,17H,3,6,9-12,16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKLPSOIADABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005916.png)
![3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4005919.png)

amine oxalate](/img/structure/B4005932.png)
![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)

![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005971.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide](/img/structure/B4005980.png)

![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005985.png)
![2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4006002.png)
